molecular formula C6H5N3 B1289106 5-Ethynylpyrazin-2-amine CAS No. 457099-42-2

5-Ethynylpyrazin-2-amine

Cat. No.: B1289106
CAS No.: 457099-42-2
M. Wt: 119.12 g/mol
InChI Key: PHMZLDTZAHNAPC-UHFFFAOYSA-N
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Description

5-Ethynylpyrazin-2-amine is a heterocyclic compound with the molecular formula C6H5N3 It is characterized by the presence of an ethynyl group attached to the pyrazine ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynylpyrazin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with pyrazine-2-amine.

    Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of pyrazine-2-amine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Ethynylpyrazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazine-2-carboxylic acid.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of N-substituted pyrazines.

Scientific Research Applications

5-Ethynylpyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-Ethynylpyrazin-2-amine is primarily based on its ability to interact with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethynylpyridin-2-amine
  • 5-Ethynylpyrimidin-2-amine
  • 5-Ethynylpyridazin-2-amine

Uniqueness

5-Ethynylpyrazin-2-amine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of novel compounds with specific biological activities. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, making it suitable for diverse applications in research and industry.

Biological Activity

5-Ethynylpyrazin-2-amine is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by the presence of an ethynyl group attached to a pyrazine ring, which contributes to its unique reactivity and biological properties. The chemical structure can be represented as follows:

  • Chemical Formula : C6_6H6_6N2_2
  • Molecular Weight : 110.13 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The ethynyl group enhances its binding affinity and reactivity, making it a suitable candidate for further pharmacological exploration. It has been noted for its potential antimicrobial and anticancer activities, as well as its use in developing bioactive molecules and probes for biochemical assays.

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit promising antimycobacterial activity. For instance, structural modifications of related compounds have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound could be further explored for similar applications .

Anticancer Potential

Studies have highlighted the anticancer properties of pyrazine derivatives. For example, compounds with structural similarities to this compound have demonstrated cytotoxic effects on various cancer cell lines, including those associated with leukemia and solid tumors . These findings warrant further investigation into the specific anticancer mechanisms of this compound.

Study 1: Antimycobacterial Activity

A study evaluating the antimycobacterial properties of pyrazine derivatives found that certain structural modifications led to significant activity against Mycobacterium tuberculosis strains. The minimum inhibitory concentration (MIC) values ranged from 0.78 to 3.13 µg/mL for some candidates, indicating strong potential for therapeutic applications in treating tuberculosis .

Study 2: Anticancer Activity

In another investigation, a series of pyrazine derivatives were tested for their cytotoxicity against human cancer cell lines. The results indicated that some compounds exhibited IC50_{50} values in the low micromolar range, highlighting their potential as anticancer agents. These findings support the hypothesis that this compound may possess similar properties .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50_{50} RangeReference
AntimycobacterialMycobacterium tuberculosis0.78 - 3.13 µg/mL
AnticancerK562 (Leukemia)Low micromolar
AnticancerHepG2 (Liver cancer)<10 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethynylpyrazin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyrazine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, halogenated pyrazines can undergo Sonogashira coupling with terminal alkynes to introduce ethynyl groups . Optimizing reaction parameters (e.g., catalyst loading, temperature, solvent polarity) is critical. Evidence from similar compounds suggests using Pd catalysts in THF or DMF at 60–80°C for efficient coupling . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the ethynyl proton (δ ~2.5–3.5 ppm) and pyrazine ring carbons.
  • IR : Stretching vibrations for C≡C (~2100 cm1^{-1}) and NH2_2 (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 119.12 (C6 _6H5 _5N3 _3) .
  • X-ray Crystallography : For definitive structural elucidation, though crystallization may require slow evaporation in DMSO/water mixtures .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Pyrazine derivatives often exhibit stability up to 150°C .

Advanced Research Questions

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies:

  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the pyrazine C-3 position to modulate electronic effects.
  • Heterocyclic Hybrids : Fuse with thiazole or triazine rings to exploit synergistic antimicrobial or anticancer activity .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like VEGFR or Aurora kinases .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Employ density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to:

  • Map electrostatic potential surfaces (EPS) to identify nucleophilic attack sites.
  • Calculate Fukui indices for predicting regioselectivity in substitution reactions .
  • Validate predictions with experimental kinetic studies (e.g., reaction with amines or thiols) .

Q. What analytical methods are recommended for detecting nitrosamine impurities in this compound batches?

  • Methodological Answer : Follow EMA guidelines :

  • LC-MS/MS : Use a Zorbax Eclipse Plus C18 column with MRM transitions for nitrosamines (e.g., m/z 75→43 for NDMA).
  • Sample Preparation : Solid-phase extraction (SPE) with activated carbon to concentrate impurities.
  • Validation : Ensure limits of detection (LOD) ≤ 1 ppb and recovery rates of 80–120%.

Q. How can researchers optimize the scalability of this compound synthesis while minimizing hazardous waste?

  • Methodological Answer : Implement green chemistry principles:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative with comparable polarity.
  • Catalyst Recycling : Use immobilized Pd nanoparticles on silica to reduce heavy metal waste .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reduce reaction times by 50% .

Properties

IUPAC Name

5-ethynylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-3-9-6(7)4-8-5/h1,3-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMZLDTZAHNAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
5-Ethynylpyrazin-2-amine
3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
5-Ethynylpyrazin-2-amine
3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
5-Ethynylpyrazin-2-amine
3-Bromo-7-methylchromen-2-one
5-Ethynylpyrazin-2-amine
3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
5-Ethynylpyrazin-2-amine
3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
5-Ethynylpyrazin-2-amine

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